Bis-PEG4-acid

Vue d'ensemble

Description

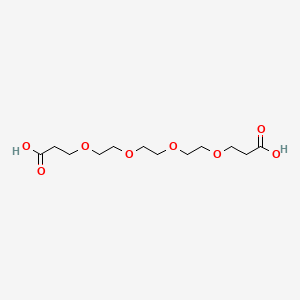

L’acide bis-PEG4 est un dérivé de polyéthylène glycol (PEG) contenant deux groupes d’acide carboxylique terminaux. L’espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles . La formule moléculaire de l’acide bis-PEG4 est C12H22O8, et son poids moléculaire est de 294,3 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide bis-PEG4 est synthétisé par réaction du polyéthylène glycol avec des groupes d’acide carboxylique. Le processus implique l’utilisation de réactifs de couplage tels que le EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) ou le HATU (1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxyde hexafluorophosphate) pour former des liaisons amides stables .

Méthodes de production industrielle

Dans les environnements industriels, l’acide bis-PEG4 est produit en utilisant des techniques de synthèse à grande échelle qui assurent une pureté et un rendement élevés. Le composé est généralement stocké à -20 °C pour maintenir sa stabilité et est disponible en diverses quantités pour la recherche et l’utilisation industrielle .

Analyse Des Réactions Chimiques

Types de réactions

L’acide bis-PEG4 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Les groupes d’acide carboxylique terminaux peuvent réagir avec les groupes d’amine primaire pour former des liaisons amides stables.

Réactions de couplage : Le composé peut être utilisé dans des réactions de couplage avec des activateurs comme le EDC ou le HATU pour se lier à d’autres molécules.

Réactifs et conditions courants

EDC : Utilisé comme réactif de couplage pour activer les acides carboxyliques pour la réaction avec les amines.

HATU : Un autre réactif de couplage qui facilite la formation de liaisons amides.

DMSO (diméthylsulfoxyde) : Souvent utilisé comme solvant pour dissoudre l’acide bis-PEG4 pour les réactions.

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant l’acide bis-PEG4 sont des liaisons amides, qui sont stables et utiles dans diverses applications, notamment la délivrance de médicaments et la bioconjugaison .

Applications de la recherche scientifique

L’acide bis-PEG4 a une large gamme d’applications dans la recherche scientifique, notamment :

Applications De Recherche Scientifique

Key Features of Bis-PEG4-acid

- Bifunctional Nature : Contains two carboxylic acid groups that allow for versatile conjugation with amine-containing biomolecules.

- Stable Amide Bond Formation : Reacts with primary and secondary amines in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form stable amide bonds.

- Enhanced Solubility : The PEG4 spacer improves solubility in aqueous environments, minimizing steric hindrance during reactions.

Protein Modification

This compound is extensively utilized for modifying proteins, facilitating the attachment of therapeutic agents or labels. This modification enhances the pharmacokinetic properties of proteins and improves their efficacy.

Antibody-Drug Conjugates (ADCs)

The compound plays a crucial role in developing ADCs, where it links cytotoxic drugs to antibodies. This targeted approach allows for the selective destruction of cancer cells while minimizing damage to healthy tissues.

Bioconjugation Studies

This compound is employed in linking biomolecules in complex biological assays, enhancing detection sensitivity for various biomarkers through biotinylation techniques.

Drug Development

In drug development, it supports the synthesis of stable bioconjugates that can be utilized in targeted drug delivery systems. Its ability to form stable linkages ensures that therapeutic agents remain attached until they reach their target site.

Case Study 1: Targeted Protein Degradation

A study demonstrated the efficacy of PROTACs (Proteolysis Targeting Chimeras) utilizing this compound for targeted degradation of oncoproteins in cancer cells. The results indicated a significant reduction in target protein levels and improved cell viability outcomes.

| Treatment | Target Protein Level (% Control) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| PROTAC | 30 | 40 |

This study highlights the potential of this compound in developing therapeutic strategies against cancer by selectively degrading harmful proteins.

Case Study 2: Enhanced Detection in Biochemical Assays

In biochemical assays, this compound was used to create biotinylated antibodies that enhanced detection sensitivity for various biomarkers. The assays exhibited improved signal-to-noise ratios compared to non-biotinylated counterparts, demonstrating its utility in diagnostic applications.

Case Study 3: In Vivo Applications

Research involving animal models indicated that PROTACs incorporating this compound effectively reduced tumor growth by targeting specific proteins involved in oncogenesis. This underscores its application in preclinical studies aimed at developing novel cancer therapies.

Mécanisme D'action

Le mécanisme d’action de l’acide bis-PEG4 implique sa capacité à former des liaisons amides stables avec les groupes d’amine primaire. Cette réaction est facilitée par des réactifs de couplage comme le EDC ou le HATU, qui activent les groupes d’acide carboxylique pour une attaque nucléophile par les amines . L’espaceur PEG hydrophile améliore la solubilité du composé dans les milieux aqueux, ce qui le rend adapté à diverses applications .

Comparaison Avec Des Composés Similaires

Composés similaires

- Carbonate de succinimidyle d’azido-PEG5

- L-Homopropargylglycine

- Acide Boc-NH-PEG11-C2

- Azido-PEG8-THP

- DBCO-PEG4-DBCO

Unicité

L’acide bis-PEG4 est unique en raison de ses deux groupes d’acide carboxylique terminaux, qui permettent la formation de liaisons amides stables avec les amines primaires. Cette propriété, combinée à l’espaceur PEG hydrophile, améliore sa solubilité et sa polyvalence dans diverses applications .

Activité Biologique

Overview

Bis-PEG4-acid is a bifunctional polyethylene glycol (PEG) derivative that serves as a crucial component in various bioconjugation and drug delivery applications. Its structure, characterized by two terminal carboxylic acid groups, enhances its solubility and reactivity, making it a valuable tool in the synthesis of targeted therapeutic agents, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 286.31 g/mol. The compound features a linear PEG chain, which contributes to its hydrophilicity and biocompatibility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₈ |

| Molecular Weight | 286.31 g/mol |

| Functional Groups | Two carboxylic acids |

This compound functions primarily as a linker in PROTACs, facilitating the conjugation of target proteins to E3 ubiquitin ligases. This mechanism allows for the selective degradation of specific proteins within cells, which is particularly relevant in cancer therapy and other diseases characterized by dysregulated protein levels. The compound does not exhibit inherent biological activity but enhances the efficacy of PROTACs by improving their solubility and stability in biological systems.

Applications

- Drug Delivery Systems : Enhances the solubility and stability of therapeutic agents.

- Bioconjugation : Serves as a linker for conjugating various biomolecules.

- Targeted Protein Degradation : Utilized in the design of PROTACs for selective degradation of proteins.

Research Findings

Several studies have highlighted the utility of this compound in drug development:

- Case Study 1 : A study demonstrated that PROTACs incorporating this compound exhibited enhanced cellular uptake and improved degradation rates of target proteins compared to traditional small molecules .

- Case Study 2 : Research indicated that the use of PEG linkers, including this compound, significantly improved the pharmacokinetic profiles of therapeutic agents, leading to increased efficacy in vivo .

Interaction Studies

Interaction studies involving this compound focus on its role in mediating interactions between target proteins and E3 ligases. Techniques such as:

- Mass Spectrometry : Used to analyze the conjugates formed.

- Fluorescence Spectroscopy : Employed to study protein interactions.

- Chromatographic Methods : Utilized to assess the stability and efficacy of conjugates.

These studies are essential for optimizing PROTAC design and enhancing their therapeutic potential.

Comparative Analysis

Below is a comparison table showcasing similar compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(Boc-PEG5)-N-bis(PEG4-acid) | PEG-based linker | Contains a Boc-protected amino group |

| N-(Azido-PEG2)-N-bis(PEG4-Acid) | PEG-based linker | Features an azide group for selective labeling |

| N-Biotin-N-bis(PEG4-acid) | PEG-based linker | Biotinylated for enhanced binding affinity |

The unique branched structure and dual carboxylic acid functionality of this compound enhance its ability to facilitate complex bioconjugation reactions compared to simpler PEG derivatives.

Propriétés

IUPAC Name |

3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O8/c13-11(14)1-3-17-5-7-19-9-10-20-8-6-18-4-2-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEVPLDBBPWJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.